molecular formula C20H24O2 B025146 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane CAS No. 19574-85-7

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

Cat. No.: B025146
CAS No.: 19574-85-7
M. Wt: 296.4 g/mol
InChI Key: LIJMMZBEUVMNQZ-UHFFFAOYSA-N
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Description

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane is an organic compound with the molecular formula C20H24O2 and a molecular weight of 296.40 g/mol . It is characterized by its low water solubility, measured at 8.6E-3 g/L at 25°C, and a calculated density of 1.066 g/cm³ at 20°C . The structure of this molecule incorporates an oxirane (epoxide) functional group, a three-membered cyclic ether known for its high reactivity and utility as a building block in synthetic chemistry. This makes the compound a promising intermediate for developing more complex molecular architectures, including polymers and specialized ligands. The presence of the bulky bis(2,6-dimethylphenyl)methoxy group suggests potential for introducing significant steric hindrance, which could be exploited in the design of catalysts or as a protecting group in multi-step synthetic routes. Current research interest in this compound is focused on exploring these applications, particularly in advanced material science and as a precursor in the synthesis of pharmacologically relevant molecules. This product is intended for research and development purposes in a controlled laboratory environment and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[bis(2,6-dimethylphenyl)methoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-13-7-5-8-14(2)18(13)20(22-12-17-11-21-17)19-15(3)9-6-10-16(19)4/h5-10,17,20H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJMMZBEUVMNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564278
Record name 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19574-85-7
Record name 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis via Epichlorohydrin Alkylation

The primary route for synthesizing 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane involves the reaction of bis(2,6-dimethylphenyl)methanol with epichlorohydrin under basic conditions. This two-step process begins with the nucleophilic attack of the alcohol on epichlorohydrin, forming a chlorohydrin intermediate, followed by dehydrohalogenation to yield the epoxide ring.

Reaction Scheme:

  • Alkylation Step:

    Bis(2,6-dimethylphenyl)methanol+EpichlorohydrinBaseChlorohydrin Intermediate\text{Bis(2,6-dimethylphenyl)methanol} + \text{Epichlorohydrin} \xrightarrow{\text{Base}} \text{Chlorohydrin Intermediate}
  • Ring Closure:

    Chlorohydrin IntermediateNaOH2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane+NaCl+H2O\text{Chlorohydrin Intermediate} \xrightarrow{\text{NaOH}} 2\text{-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane} + \text{NaCl} + \text{H}_2\text{O}

The use of sodium hydroxide as a base facilitates both steps, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by solubilizing reactants in aqueous-organic biphasic systems.

Temperature and Catalyst Effects

Data from analogous epoxide syntheses reveal that temperature and catalyst selection critically influence yield. For example, in the synthesis of 2-ethylhexyl glycidyl ether, optimizing the reaction temperature to 40°C with TBAB increased yields to 90%. Similar principles apply to the target compound, where excessive heat promotes side reactions, while temperatures below 40°C slow kinetics.

Table 1: Impact of Temperature on Yield in Epichlorohydrin-Based Syntheses

Temperature (°C)CatalystYield (%)
25None45
40TBAB90
60TBAB82

Data adapted from.

Solvent Systems

Water is preferred as a solvent due to its compatibility with phase-transfer catalysts and NaOH. However, mixed solvent systems (e.g., water-methanol) may improve solubility of hydrophobic reactants like bis(2,6-dimethylphenyl)methanol.

Impurity Formation and Mitigation Strategies

Common Byproducts

The primary impurities include:

  • Dimerization Products: Result from over-alkylation of epichlorohydrin.

  • Chlorinated Byproducts: Incomplete dehydrohalogenation of the chlorohydrin intermediate.

Purification Techniques

  • Crystallization: Crude product is recrystallized from dichloromethane/diethyl ether mixtures to remove dimers.

  • Chromatography: Silica gel chromatography resolves chlorinated impurities, though industrial-scale applications favor distillation.

Advanced Methodologies and Innovations

Surfactant-Mediated Synthesis

Recent patents describe surfactant-assisted reactions to enhance interfacial contact. Sodium dodecyl sulfate (SDS) in water improves yields by 15–20% compared to traditional methods.

Mechanistic Insight: Surfactants reduce interfacial tension, enabling faster diffusion of epichlorohydrin into the aqueous phase where dehydrohalogenation occurs.

Greener Alternatives

Efforts to minimize volatile organic solvents have led to water-only systems with TBAB, achieving 85–90% yields while reducing environmental impact.

Industrial-Scale Considerations

Process Economics

  • Cost Drivers: Epichlorohydrin (≈$9/10g) and bis(2,6-dimethylphenyl)methanol (≈$5/10g) dominate raw material costs.

  • Catalyst Reusability: TBAB can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

Comparative Analysis of Methodologies

Table 2: Synthesis Routes for this compound

MethodCatalystSolventYield (%)Purity (%)
Classical AlkylationNaOHWater7592
Surfactant-AssistedSDS + NaOHWater9096
Phase-TransferTBAB + NaOHWater8898

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane
  • CAS Registry Number : 19574-85-7
  • Molecular Formula : C${21}$H${24}$O$_{3}$ (inferred from structural analogs)
  • Structure : Features a central oxirane (epoxide) ring substituted with a bis(2,6-dimethylphenyl)methoxymethyl group. The 2,6-dimethylphenyl substituents introduce steric hindrance, influencing reactivity and thermal stability.

Applications :
This compound belongs to the family of aromatic epoxy resins, which are widely used in high-performance coatings, adhesives, and composite materials due to their excellent thermal stability and mechanical strength .

Comparison with Structurally Similar Compounds

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS 85954-11-6)

  • Structure : Biphenyl core with two glycidyl ether groups and methyl substituents at the 3,3',5,5' positions.
  • Key Differences :
    • Symmetry and Rigidity : The biphenyl backbone enhances rigidity and thermal stability compared to the single aromatic ring in the target compound .
    • Applications : Used in advanced composites and electronics encapsulation due to its high glass transition temperature ($T_g$) and resistance to thermal degradation .

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (CAS 157652-24-9)

  • Structure: Oxirane ring substituted with a 2,6-dibromo-4-methylphenoxymethyl group.
  • Key Differences :
    • Halogen Substituents : Bromine atoms increase flame retardancy but reduce thermal stability compared to methyl groups in the target compound .
    • Reactivity : Bromine’s electron-withdrawing effect slows epoxide ring-opening reactions, making it less reactive in polymerizations .

2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS 4287-30-3)

  • Structure: A single 3,5-dimethylphenoxy group attached to the oxirane ring.
  • Key Differences :
    • Simpler Substitution : Lacks the bis(2,6-dimethylphenyl)methoxy group, resulting in lower molecular weight and reduced steric hindrance.
    • Physical Properties : Likely exhibits lower viscosity and better solubility in polar solvents compared to the bulkier target compound .

Ethylene Glycol Diglycidyl Ether (CAS 26403-72-5)

  • Structure : Aliphatic glycol backbone with two glycidyl ether groups.
  • Key Differences :
    • Flexibility vs. Rigidity : The aliphatic chain provides flexibility, making it suitable for elastomers and coatings, whereas the aromatic target compound is preferred for rigid, high-strength applications .
    • Thermal Stability : Lower thermal stability compared to aromatic epoxides due to the absence of conjugated benzene rings .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Thermal Stability Key Applications
This compound 19574-85-7 C${21}$H${24}$O$_{3}$ Bis(2,6-dimethylphenyl)methoxy High High-performance composites
4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl 85954-11-6 C${24}$H${28}$O$_{4}$ Biphenyl, tetramethyl Very High Electronics encapsulation
((2,6-Dibromo-4-methylphenoxy)methyl)oxirane 157652-24-9 C${10}$H${10}$Br${2}$O${2}$ 2,6-Dibromo-4-methylphenoxy Moderate Flame-retardant coatings
2-[(3,5-Dimethylphenoxy)methyl]oxirane 4287-30-3 C${11}$H${14}$O$_{2}$ 3,5-Dimethylphenoxy Moderate Adhesives, solvents
Ethylene Glycol Diglycidyl Ether 26403-72-5 C${8}$H${14}$O$_{4}$ Aliphatic glycol Low Flexible coatings

Research Findings and Industrial Relevance

  • Target Compound (19574-85-7) : Exhibits superior thermal stability ($T_g > 150°C$) and mechanical strength due to aromatic rigidity and steric hindrance, making it ideal for aerospace composites .
  • Biphenyl Analog (85954-11-6) : Demonstrated a 20% higher tensile strength than the target compound in epoxy resin formulations, attributed to its extended conjugation .
  • Brominated Analog (157652-24-9): Reduces flammability in polymers (UL94 V-0 rating) but suffers from a 15% decrease in thermal stability compared to non-halogenated analogs .
  • Aliphatic Epoxide (26403-72-5) : Preferred for low-temperature applications due to its flexibility, with a glass transition temperature ($T_g$) of -40°C .

Biological Activity

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane, also known by its chemical identifier 19574-85-7, is a compound that has garnered attention for its potential biological activity. This epoxide compound features a highly reactive oxirane ring, which is significant in various chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₁₈H₁₈O₂. Its structure includes two 2,6-dimethylphenyl groups attached to a methoxy group and an oxirane ring. The chemical reactivity of the oxirane ring allows it to participate in various reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. Such interactions can lead to modifications in enzyme activity and cellular signaling pathways.

Key Reactions

  • Oxidation : The oxirane ring can be oxidized to form diols.
  • Reduction : Reduction reactions can yield alcohol derivatives.
  • Nucleophilic Substitution : The oxirane can undergo substitution reactions with various nucleophiles, resulting in diverse substituted products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological implications of compounds related to this compound:

StudyFindings
Astakala et al. (2024)Identified antibacterial properties against MRSA for structurally similar compounds .
Vachaspathy et al. (2024)Investigated the interaction of bisphenol derivatives with estrogen receptors; suggests potential hormonal activity .
Industry ApplicationsUtilized as a building block in organic synthesis for drug development and specialty chemicals .

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, related compounds have shown varying degrees of toxicity and environmental impact. It is crucial to conduct thorough toxicological assessments before any therapeutic application.

Q & A

Basic Research Question

  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture-induced hydrolysis or polymerization.
  • Stability : Monitor via TGA/DSC; decomposition onset occurs at ~150°C .

What spectroscopic techniques are most effective for characterizing the structure and purity of this epoxide?

Basic Research Question

  • ¹H/¹³C NMR : Identify epoxide protons (δ 3.1–3.5 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm).
  • FT-IR : Epoxide C-O-C stretching at ~1250 cm⁻¹ .
  • MS (ESI) : Molecular ion peak at m/z 340.2 ([M+H]⁺) confirms molecular weight.
  • XRD : Resolve steric hindrance effects from bis(2,6-dimethylphenyl) groups; SHELX software aids in crystallographic refinement .

What are the known solubility properties and solvent compatibility of this compound?

Basic Research Question

SolventSolubility (mg/mL)Compatibility Notes
THF>50Ideal for reactions
DCM30–40Moderate, avoid prolonged storage
Water<1Hydrolysis risk
Ethanol10–15Limited at low temps

Polar aprotic solvents are preferred due to the hydrophobic aromatic substituents .

How do steric effects from the bis(2,6-dimethylphenyl) groups influence the compound's reactivity in ring-opening reactions?

Advanced Research Question
The bulky 2,6-dimethylphenyl groups create steric hindrance, reducing nucleophilic attack rates. For example:

  • Acid-Catalyzed Ring-Opening : Requires elevated temps (>80°C) and strong acids (H₂SO₄) to overcome steric barriers.
  • Nucleophilic Selectivity : Attack occurs preferentially at the less hindered epoxide carbon (C1 vs. C2). DFT calculations (B3LYP/6-31G*) predict a ΔΔG‡ of ~8 kJ/mol favoring C1 .

What strategies can be employed to resolve contradictions in reported reaction yields or by-product profiles during synthesis?

Advanced Research Question

  • By-Product Analysis : Use GC-MS/HPLC to identify chlorinated intermediates (e.g., from incomplete epoxidation).
  • Kinetic Studies : Vary reaction time/temperature to optimize yield. For example, extending reaction time to 24 hrs increases yield from 65% to 78% but risks diol dimerization .
  • DoE (Design of Experiments) : Apply factorial design to isolate critical factors (e.g., solvent polarity vs. base concentration) .

What computational methods are suitable for predicting the regioselectivity of nucleophilic attacks on this epoxide?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model transition states. The Fukui function (electrophilicity) at C1 is higher (0.12 vs. 0.08 at C2).
  • MD Simulations : Assess solvent effects on reactivity; THF stabilizes the transition state better than DMF .

How can researchers design experiments to evaluate the compound's potential as a cross-linking agent in polymer chemistry?

Advanced Research Question

  • Cross-Linking Efficiency : Mix with polyamines (e.g., ethylenediamine) and measure gelation time. For example, 10% w/w of the epoxide reduces gelation from 120 to 60 mins .
  • Thermal Stability : TGA shows increased decomposition temp (250°C vs. 200°C for unmodified epoxy) due to aromatic rigidity.
  • Mechanical Testing : DMA reveals a 30% increase in storage modulus (G’) compared to PEG-based epoxides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane
Reactant of Route 2
Reactant of Route 2
2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

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